molecular formula C14H24N2O2 B14383335 Cyclopropanecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 88234-40-6

Cyclopropanecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No.: B14383335
CAS No.: 88234-40-6
M. Wt: 252.35 g/mol
InChI Key: LQVDXDIMBWSGAI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is a chemical compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two cyclopropanecarboxamide groups connected by a hexanediyl linker. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, typically involves the reaction of cyclopropanecarboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropanecarboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

  • The activated acid is then reacted with hexamethylenediamine in the presence of a base such as triethylamine (TEA) to form the desired bis-amide product.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and in-line monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The hexanediyl linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple binding sites.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: A simpler analog with a single cyclopropanecarboxamide group.

    Cyclopropanecarboxamide, N-ethyl: Contains an ethyl group instead of the hexanediyl linker.

    Cyclopropanecarboxamide, N-n-hexyl: Features a hexyl group instead of the hexanediyl linker.

Uniqueness

Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is unique due to its bis-amide structure and the presence of a flexible hexanediyl linker. This structural feature allows it to interact with multiple molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

88234-40-6

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

N-[6-(cyclopropanecarbonylamino)hexyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H24N2O2/c17-13(11-5-6-11)15-9-3-1-2-4-10-16-14(18)12-7-8-12/h11-12H,1-10H2,(H,15,17)(H,16,18)

InChI Key

LQVDXDIMBWSGAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCCCCCNC(=O)C2CC2

Origin of Product

United States

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